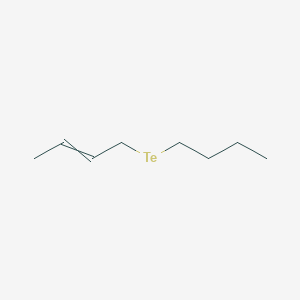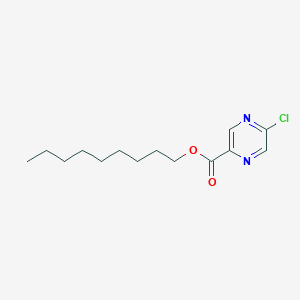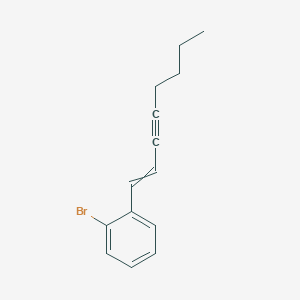
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is an organic compound that features a benzene ring substituted with a bromine atom and an oct-1-en-3-yn-1-yl group. This compound is of interest due to its unique structure, which combines aromatic, alkenyl, and alkynyl functionalities, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene can be synthesized through various methods. One common approach involves the bromination of 2-(oct-1-en-3-yn-1-yl)benzene. This reaction typically uses bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron (Fe) or light to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction conditions, such as temperature and pressure, can optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or alkoxides, through nucleophilic substitution reactions.
Oxidation Reactions: The alkenyl and alkynyl groups can be oxidized to form epoxides or diketones.
Reduction Reactions: The compound can be reduced to form alkanes or alkenes using reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) or osmium tetroxide (OsO4) in aqueous or organic solvents.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed
Substitution: Formation of 2-(oct-1-en-3-yn-1-yl)aniline or 2-(oct-1-en-3-yn-1-yl)phenol.
Oxidation: Formation of 2-(oct-1-en-3-yn-1-yl)benzene-1,2-diol.
Reduction: Formation of 2-(oct-1-en-3-yn-1-yl)benzene or 2-(oct-1-en-3-yn-1-yl)cyclohexane.
Aplicaciones Científicas De Investigación
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene involves its interaction with various molecular targets. The bromine atom can participate in electrophilic aromatic substitution reactions, while the alkenyl and alkynyl groups can undergo addition reactions with nucleophiles. These interactions can modulate the activity of enzymes and other proteins, affecting biological pathways and cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
1-Bromo-3-(prop-2-yn-1-yloxy)benzene: Similar structure but with a prop-2-yn-1-yloxy group instead of an oct-1-en-3-yn-1-yl group.
1-Bromo-2,3-diphenyl-2-cyclopropen-1-yl)benzene: Contains a cyclopropenyl group, making it structurally distinct.
Uniqueness
1-Bromo-2-(oct-1-en-3-yn-1-yl)benzene is unique due to its combination of aromatic, alkenyl, and alkynyl functionalities. This structural diversity allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a versatile tool in scientific research.
Propiedades
Número CAS |
153140-77-3 |
|---|---|
Fórmula molecular |
C14H15Br |
Peso molecular |
263.17 g/mol |
Nombre IUPAC |
1-bromo-2-oct-1-en-3-ynylbenzene |
InChI |
InChI=1S/C14H15Br/c1-2-3-4-5-6-7-10-13-11-8-9-12-14(13)15/h7-12H,2-4H2,1H3 |
Clave InChI |
VDJJCKRLIVSEQC-UHFFFAOYSA-N |
SMILES canónico |
CCCCC#CC=CC1=CC=CC=C1Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


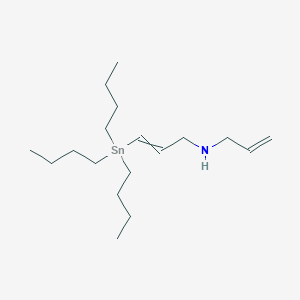
![4,4'-[(4-Hydroxyphenyl)methylene]bis(2-cyclohexyl-5-methylphenol)](/img/structure/B14275940.png)

![Phosphonic acid, [(4-methylphenyl)methyl]-, bis(1,1-dimethylethyl) ester](/img/structure/B14275947.png)
![2,2-Dimethyl-7-(octyloxy)-2H-naphtho[1,2-b]pyran](/img/structure/B14275951.png)
![Benz[3,4]anthra[2,1-b]oxepin](/img/structure/B14275955.png)
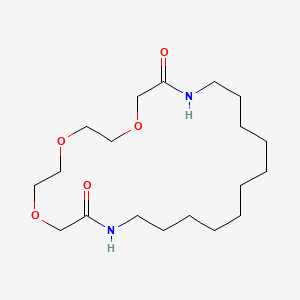
![Methyl 4-{2-[(chlorocarbonyl)oxy]ethyl}-3-nitrobenzoate](/img/structure/B14275974.png)
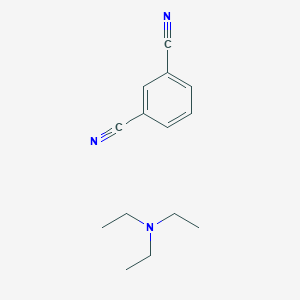
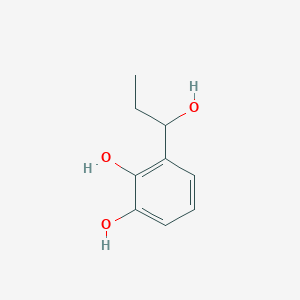
![7,8-Bis(4-methylphenyl)bicyclo[4.2.1]nona-2,4,7-triene](/img/structure/B14275991.png)

